1-Ethoxy-2,2-difluoroethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

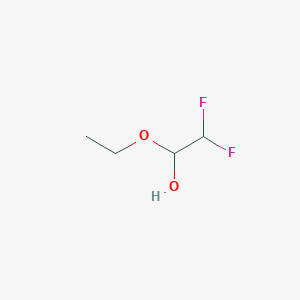

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c1-2-8-4(7)3(5)6/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEOMNFWRCDRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374237 | |

| Record name | 1-Ethoxy-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148992-43-2 | |

| Record name | 1-Ethoxy-2,2-difluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148992-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2-difluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Ethoxy-2,2-difluoroethanol: Structure, Synthesis, and Applications in Modern Chemistry

Executive Summary: This technical guide provides an in-depth analysis of 1-Ethoxy-2,2-difluoroethanol, a significant fluorinated organic compound. Known by synonyms such as Difluoroacetaldehyde Ethyl Hemiacetal, this molecule serves as a versatile building block in advanced chemical synthesis.[1][2] We will explore its core chemical identity, physicochemical properties, synthesis methodologies, and critical applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate.

Core Chemical Identity

A precise understanding of a compound's structure and nomenclature is fundamental to its application. This compound is a hemiacetal that combines an ethoxy group and a difluoroethanol moiety, leading to unique reactivity.[3]

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Common Synonyms: Difluoroacetaldehyde Ethyl Hemiacetal, 1-Ethoxy-2,2-difluoroethan-1-ol[1][2][4]

Chemical Structure

The molecular structure features a central carbon atom bonded to an ethoxy group, a hydroxyl group, a hydrogen atom, and a difluoromethyl group.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₄H₈F₂O₂[1][3][5] |

| Molecular Weight | 126.10 g/mol [1][3] |

| Canonical SMILES | CCOC(C(F)F)O[1][3] |

| InChI Key | WEEOMNFWRCDRJI-UHFFFAOYSA-N[1][3] |

Physicochemical Properties and Structural Insights

The physical properties of this compound are presented below. It is a colorless, volatile liquid under standard conditions.[3][6]

| Property | Value | Source |

| Physical State | Colorless volatile liquid | [3][6] |

| Boiling Point | 84°C to 101°C | [3][5][6] |

| Density | ~1.145 g/cm³ | [3] |

| Flash Point | 46.2°C | [3] |

| pKa (Predicted) | 11.11 | [3] |

Expertise & Experience: The presence of the two fluorine atoms on the carbon adjacent to the hemiacetal center is critical. This geminal difluoro substitution creates a strong electron-withdrawing effect, which significantly increases the acidity of the neighboring hydroxyl group compared to its non-fluorinated analog.[3] This electronic feature is a key driver of its reactivity and utility as a building block, particularly in reactions where the hydroxyl group acts as a leaving group or participates in nucleophilic substitution.

Synthesis Methodologies

The preparation of this compound can be achieved through straightforward laboratory protocols and is adaptable to industrial-scale production.

Laboratory-Scale Synthesis: Acid-Catalyzed Hemiacetal Formation

The most common laboratory method involves the direct reaction of 2,2-difluoroacetaldehyde with ethanol.[3] This is a classic example of hemiacetal formation, a fundamental reaction in organic chemistry.

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The carbonyl carbon of 2,2-difluoroacetaldehyde is electrophilic, but protonation of the carbonyl oxygen by an acid catalyst greatly enhances its electrophilicity. This activation is crucial for facilitating the nucleophilic attack by the relatively weak nucleophile, ethanol.

-

Solvent (e.g., Dichloromethane): A non-protic, relatively non-polar solvent is chosen to solubilize the reactants without competing in the reaction.

-

Mild Conditions: The reaction proceeds efficiently at or below room temperature, minimizing the potential for side reactions such as the formation of the full acetal or other degradation pathways.

Caption: Workflow for the laboratory synthesis of this compound.

Experimental Protocol:

-

Preparation: To a solution of 2,2-difluoroacetaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add an equimolar amount of ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by TLC or GC analysis.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Industrial Production Considerations

For large-scale synthesis, industrial approaches often transition from batch processing to continuous flow reactors.[3] This shift allows for superior control over reaction parameters such as temperature and residence time, leading to higher yields, improved safety, and more consistent product quality.[3] Purification at this scale is almost exclusively performed via fractional distillation to achieve high purity standards.[3]

Key Applications in Research and Development

This compound is not an end-product but a valuable intermediate, primarily used for introducing the difluoroethyl moiety into more complex molecules.[3]

Fluorinated Building Block in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound provides an efficient route to install difluoroethyl groups.

A notable application is its use in multicomponent annulation reactions to synthesize fluorinated heterocycles.[3] For instance, in a [3+2+1] annulation, it can react with enamines and amidine hydrochlorides to create dihydropyrimidine or pyrimidine rings with a difluoroethyl group at the 4-position.[3] These heterocyclic scaffolds are prevalent in many pharmacologically active compounds.

Caption: Conceptual diagram of a [3+2+1] annulation reaction using EDFE.

Applications in Materials Science

The unique properties of this compound also lend themselves to materials science applications.

-

Surface Chemistry: It has been studied for its ability to modify metal oxide surfaces. On aluminum oxide, it decomposes to form a fluorinated surface ethoxide, which can alter the surface properties of the material for applications in catalysis or electronics.[3][6]

-

Polymer and Electronics Synthesis: It serves as a precursor for creating specialty polymers with enhanced thermal and chemical resistance and for synthesizing novel fluoroether-substituted phthalocyanines used in advanced electronic devices like organic light-emitting diodes (OLEDs) and solar cells.[3]

Safety and Handling

This compound is classified as a corrosive and irritating compound.[5] Exposure can cause irritation to the eyes, skin, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.

Conclusion

This compound is a powerful and versatile fluorinated building block with significant utility in both pharmaceutical research and materials science. Its well-defined synthesis and the unique electronic properties conferred by its difluoromethyl group make it an indispensable tool for chemists aiming to introduce fluorine into complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in developing next-generation drugs and advanced materials.

References

- 1. This compound | C4H8F2O2 | CID 2758246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ethoxy-2,2-difluoroethan-1-ol - Pharos [pharos.habitablefuture.org]

- 3. This compound (148992-43-2) for sale [vulcanchem.com]

- 4. 148992-43-2 | this compound - AiFChem [aifchem.com]

- 5. chembk.com [chembk.com]

- 6. 148992-43-2 | this compound [fluoromart.com]

An In-depth Technical Guide to Difluoroacetaldehyde Ethyl Hemiacetal: Properties, Reactivity, and Applications

Introduction

Difluoroacetaldehyde ethyl hemiacetal, a fluorinated organic compound, has emerged as a critical building block in modern synthetic chemistry. Its unique ability to serve as a stable precursor to the reactive difluoroacetaldehyde makes it an invaluable reagent for introducing the difluoromethyl (CHF₂) group into a wide array of organic molecules. The incorporation of the CHF₂ moiety can significantly modulate the physicochemical and biological properties of parent compounds, including their metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of difluoroacetaldehyde ethyl hemiacetal, its reactivity, key applications, and essential safety and handling protocols for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

-

Synonyms: Difluoroacetaldehyde Ethyl Hemiacetal[4]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Difluoroacetaldehyde ethyl hemiacetal is a colorless to almost colorless clear liquid under standard conditions.[1] Its physical state can sometimes be described as a liquid or solid, depending on the supplier and purity.[4] It is characterized by its sensitivity to air and heat, necessitating specific storage and handling procedures.[5][6]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 85.1°C at 760 mmHg | [4] |

| Density | 1.145 g/cm³ | [4] |

| Refractive Index (n20D) | 1.356 - 1.37 | [1][4][5] |

| Flash Point | 46°C - 46.2°C | [4] |

| Vapor Pressure | 44.9 mmHg at 25°C | [4] |

| Purity | Typically ≥80.0% or ≥90.0% (by NMR) | [1][7] |

| Solubility | No data available, but likely soluble in common organic solvents. | |

| Stability | Stable under recommended storage conditions.[6][8] Air and heat sensitive.[5] |

Reactivity and Synthetic Utility

The primary synthetic value of difluoroacetaldehyde ethyl hemiacetal lies in its function as a stable and manageable precursor to the highly reactive difluoroacetaldehyde. This in situ generation is typically achieved in the presence of either an acid or a base, which catalyzes the elimination of ethanol.[2]

Caption: In situ generation of difluoroacetaldehyde.

This generated intermediate is a potent electrophile that readily participates in various chemical transformations, most notably Friedel-Crafts type reactions with electron-rich aromatic and heterocyclic systems.[2] This allows for the straightforward synthesis of difluoromethylated carbinols, which are valuable precursors for more complex molecules.[2]

A plausible mechanism involves the catalytic generation of difluoroacetaldehyde, followed by nucleophilic attack from a substrate like indole to form the corresponding difluoromethylated indole-3-carbinol.[2]

Key Applications

The unique properties conferred by the difluoromethyl group make this reagent highly valuable across several scientific domains.

Pharmaceutical and Medicinal Chemistry

The CHF₂ group is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amide groups, and its incorporation can have a profound impact on a molecule's biological activity.[2] Fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability.[1] Consequently, difluoroacetaldehyde ethyl hemiacetal is a key intermediate in the development of novel drug candidates, enabling chemists to synthesize complex, fluorinated molecules with potentially improved therapeutic profiles.[1]

Agrochemicals

In the agrochemical industry, fluorine incorporation can lead to products with increased potency, greater stability against environmental degradation, and enhanced selectivity. Difluoroacetaldehyde ethyl hemiacetal serves as a versatile building block for introducing the difluoromethyl moiety into new generations of herbicides, insecticides, and fungicides, contributing to more effective and environmentally sound crop protection solutions.

Material Science

The reagent also finds applications in material science for the creation of advanced materials. Its use in the synthesis of specialty chemicals can lead to the production of high-performance polymers, coatings, and adhesives with enhanced durability and chemical resistance.[1]

Spectroscopic Characterization

While detailed spectral data is not extensively available in the provided search results, the purity of difluoroacetaldehyde ethyl hemiacetal is commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5][7]

-

¹H NMR: Expected signals would include a triplet for the methyl (CH₃) group, a quartet for the methylene (CH₂) group of the ethyl moiety, a broad singlet for the hydroxyl (-OH) proton, a multiplet for the methine (CH) proton adjacent to the hydroxyl group, and a characteristic triplet for the difluoromethyl (CHF₂) proton due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum would show distinct signals for the four carbon atoms, with the carbon of the CHF₂ group appearing as a triplet due to C-F coupling.

-

¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms, coupled to the adjacent proton.

-

Infrared (IR) Spectroscopy: Key absorptions would be expected for the O-H stretch (a broad band around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretches (in the 1000-1300 cm⁻¹ region), and C-F stretches.[9]

Safety, Handling, and Storage

Difluoroacetaldehyde ethyl hemiacetal is classified as a flammable liquid and requires careful handling to mitigate risks.[6][10]

Table 2: Safety and Handling Recommendations

| Aspect | Recommendation | Source(s) |

| Hazards | Flammable liquid and vapor (Category 3).[6] May be harmful if inhaled or ingested.[10] Causes skin and eye irritation.[10] | |

| Storage | Store in a well-ventilated place.[6] Keep cool, typically refrigerated (0-10°C).[1] Keep container tightly closed.[6] Store under an inert gas.[6] | |

| Handling | Keep away from heat, sparks, open flames, and other ignition sources.[6] Use explosion-proof equipment.[6] Take precautionary measures against static discharge.[6] Ensure adequate ventilation.[6][10] Avoid contact with skin, eyes, and clothing.[6] | |

| PPE | Splash goggles, lab coat, and appropriate gloves.[10] Respiratory protection (gas mask) may be required.[6] | |

| Fire-Fighting | Use dry chemical powder, alcohol-resistant foam, water spray, or fog.[6][10] Highly toxic HF gas is produced during combustion.[10] | |

| Incompatibilities | Strong oxidizing agents.[6][10] Avoid excessive heat and light.[10] |

Experimental Protocol: Synthesis of Difluoromethylated Indole-3-Carbinol

This protocol is based on the Friedel-Crafts reaction described in the literature, demonstrating a typical application of difluoroacetaldehyde ethyl hemiacetal.[2]

Objective: To synthesize 1-(1H-indol-3-yl)-2,2-difluoroethanol.

Materials:

-

Indole

-

Difluoroacetaldehyde ethyl hemiacetal

-

Potassium carbonate (K₂CO₃)

-

Trifluoroethanol (TFE)

-

Anhydrous solvents and reagents

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).

-

Reagent Addition: Add trifluoroethanol (TFE) as the solvent, followed by potassium carbonate (0.5 equiv).

-

Substrate Addition: Add difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 60°C.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired difluoromethylated indole-3-carbinol.

Caption: Experimental workflow for indole difluoromethylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Difluoroacetaldehyde Ethyl Hemiacetal | 148992-43-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. labproinc.com [labproinc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Difluoroacetaldehyde Ethyl Hemiacetal , >80.0%(NMR)(qNMR) , 148992-43-2 - CookeChem [cookechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

1-Ethoxy-2,2-difluoroethanol molecular weight and formula

An In-depth Technical Guide to 1-Ethoxy-2,2-difluoroethanol for Advanced Research and Development

As a foundational reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, this compound presents a unique combination of properties derived from its vicinal ether, alcohol, and geminal difluoro functionalities. This guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of its core attributes, synthesis, and strategic applications.

Core Chemical Identity

A precise understanding of a compound's formula and mass is the bedrock of all stoichiometric calculations, analytical interpretations, and regulatory submissions.

The molecular formula for this compound is C₄H₈F₂O₂ [1][2][3][4]. This composition is frequently confirmed through high-resolution mass spectrometry and elemental analysis. Its molecular weight is 126.10 g/mol [1][4]. This compound is also widely known by its synonym, Difluoroacetaldehyde Ethyl Hemiacetal[2][4].

Table 1: Core Identification and Molecular Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₄H₈F₂O₂ | [1][2][3][4] |

| Molecular Weight | 126.10 g/mol | [1][4] |

| CAS Number | 148992-43-2 | [1][2][3][4] |

| Synonym | Difluoroacetaldehyde Ethyl Hemiacetal | [2][4] |

Physicochemical and Spectroscopic Profile

The physical properties of this compound govern its behavior in reaction media and purification processes. The strategic placement of fluorine atoms significantly influences these characteristics, particularly the acidity of the hydroxyl proton.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Colorless Liquid | [1][2] |

| Boiling Point | 84°C to 101°C | [1][5] |

| Density | ~1.145 - 1.23 g/cm³ | [1][5] |

| pKa (Predicted) | 11.11 | [1] |

Note: Reported values for boiling point and density vary in the literature, likely due to differences in measurement conditions and sample purity.

Spectroscopic analysis is critical for structural verification. The presence of the difluoro group creates characteristic signals in ¹⁹F NMR and influences the chemical shifts of adjacent protons in ¹H NMR, providing an unambiguous structural signature.

Synthesis: A Mechanistic Approach

The most common and efficient laboratory synthesis of this compound involves the acid-catalyzed reaction of 2,2-difluoroacetaldehyde with ethanol[1]. This process is a classic example of hemiacetal formation.

Causality Behind Experimental Choices:

The choice of an acid catalyst (e.g., sulfuric acid) is crucial. Its function is to protonate the carbonyl oxygen of the 2,2-difluoroacetaldehyde. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the ethanol's oxygen atom[1]. The reaction is typically performed under mild conditions to prevent the formation of the full acetal and other side products[1].

References

Boiling point and density of 1-Ethoxy-2,2-difluoroethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-2,2-difluoroethanol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes empirical data with established experimental methodologies. We delve into the causality behind procedural choices, ensuring that the described protocols are not merely instructional but also educational, reflecting a foundation of scientific integrity and practical expertise.

Introduction: The Significance of this compound

This compound (CAS No. 148992-43-2) is a fluorinated organic compound of increasing interest in advanced chemical synthesis.[1] Its structure, featuring a hemiacetal functional group combined with geminal fluorine atoms, imparts unique reactivity and properties. These characteristics make it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The presence of the difluoro group can enhance metabolic stability and modify the lipophilicity of drug candidates, making a thorough understanding of its physical properties, such as boiling point and density, critical for its application in process chemistry, reaction engineering, and formulation development.[2]

This guide will provide a detailed examination of these two fundamental properties, address discrepancies in reported literature values, and present rigorous, validated protocols for their experimental determination.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and use in a laboratory or industrial setting.

Summary of Properties

All quantitative data has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Difluoroacetaldehyde ethyl hemiacetal | [4][5][6] |

| CAS Number | 148992-43-2 | [2][4] |

| Molecular Formula | C₄H₈F₂O₂ | [2][4][5] |

| Molecular Weight | 126.10 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][3][5] |

| Boiling Point | 84°C to 101°C (See Section 3.0 for discussion) | [2][3][5] |

| Density | ~1.145 - 1.23 g/cm³ (See Section 4.0 for discussion) | [2][5] |

| Flash Point | 46.2°C | [2][5] |

| pKa (Predicted) | 11.11 | [2] |

Safety and Handling

This compound is classified as a flammable liquid and presents several health hazards.[4][7]

-

Hazards: Flammable liquid and vapor (GHS Category 3).[4][7] Causes skin irritation and serious eye irritation.[7] May also cause respiratory irritation.[4][7]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[7] Personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[7] Keep away from heat, sparks, and open flames.[5]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water and consult a physician.[7]

Boiling Point Determination

The boiling point is a critical parameter for purification via distillation, for defining reaction conditions, and for safety assessments. Literature sources report a range for the boiling point of this compound, with values cited at approximately 84°C and also at 100-101°C.[2][3][5] This discrepancy may arise from variations in experimental pressure, purity of the sample, or the technique used for measurement. Therefore, precise experimental determination is paramount.

Experimental Protocol: Boiling Point Measurement via Distillation

This protocol describes the determination of the atmospheric boiling point using a standard simple distillation apparatus. This method is authoritative as it directly measures the temperature at which the liquid and vapor phases are in equilibrium at a given pressure, and it simultaneously serves as a purification step.

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are securely clamped and, if necessary, lightly greased.

-

Sample Charging: Charge the distillation flask with the this compound sample (e.g., 25 mL) and add a few boiling chips to ensure smooth boiling.

-

Expert Insight: Boiling chips are essential to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubble formation. This is critical for obtaining an accurate, stable boiling point reading.

-

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Causality: This specific placement ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true definition of the boiling point. Placing it too low or too high will result in inaccurate readings.

-

-

Heating and Distillation: Begin heating the flask gently using a heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of condensate rises up the flask.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. A pure compound will exhibit a stable boiling point (±0.5°C) throughout the distillation. Record this stable temperature as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is an intrinsic property that is useful for substance identification, purity assessment, and for converting between mass and volume. Reported values for this compound are approximately 1.145 g/cm³ and 1.23 g/cm³.[2][5] This variation warrants a precise experimental measurement.

Experimental Protocol: Density Measurement Using a Pycnometer

The use of a pycnometer (specific gravity bottle) is a highly accurate and reliable method for determining the density of a liquid. The method is self-validating because it relies on measuring the mass of a precise, known volume of liquid, calibrated against a reference substance of known density (typically deionized water).

Methodology:

-

Preparation: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m₁) using an analytical balance.

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and measure the mass (m₂). Record the temperature of the water.

-

Expert Insight: Temperature control is the most critical variable. The density of both the sample and the reference (water) are temperature-dependent. Performing all measurements in a temperature-controlled water bath minimizes error.

-

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature as the water. Measure the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the recorded temperature).

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

This provides the density of this compound at the specified temperature.

-

Visualization: Density Determination Workflow

Caption: Workflow for Density Determination via Pycnometry.

Applications in Research and Development

A precise understanding of the boiling point and density of this compound is vital for its effective use in several advanced applications:

-

Pharmaceutical Synthesis: As an intermediate, its volatility (related to boiling point) influences reaction work-up and purification procedures.[1][2]

-

Materials Science: It is used to modify surfaces, such as aluminum oxide, where it decomposes to form fluorinated surface ethoxides.[2][3] It is also a precursor for specialty polymers and materials for OLEDs.[2]

-

Organic Synthesis: The compound is a key reagent in Diels-Alder and multicomponent annulation reactions for creating complex fluorinated heterocycles.[2]

Conclusion

This compound is a specialty chemical with significant potential. While literature values for its boiling point and density show some variation, the rigorous, first-principles-based experimental protocols detailed in this guide provide a clear pathway for obtaining accurate and reliable data. Adherence to these methodologies will empower researchers to confidently utilize this versatile compound in their work, ensuring reproducibility and advancing the fields of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (148992-43-2) for sale [vulcanchem.com]

- 3. 148992-43-2 | this compound [fluoromart.com]

- 4. This compound | C4H8F2O2 | CID 2758246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-ethoxy-2,2-difluoroethan-1-ol - Pharos [pharos.habitablefuture.org]

- 7. angenechemical.com [angenechemical.com]

Safety, hazards, and handling of 1-Ethoxy-2,2-difluoroethanol

An In-depth Technical Guide to the Safe Handling of 1-Ethoxy-2,2-difluoroethanol

Introduction: this compound (CAS No. 148992-43-2), also known as Difluoroacetaldehyde Ethyl Hemiacetal, is an organic compound of increasing interest in synthetic chemistry and drug development.[1][2] Its unique structure, featuring an ethoxy group and a difluoroethanol moiety, makes it a valuable intermediate for incorporating difluoroethyl groups into complex molecules, particularly in the synthesis of fluorinated heterocycles.[1] However, its utility in the laboratory is matched by a hazardous profile that demands rigorous safety protocols. The incomplete toxicological data for this compound necessitates a handling philosophy grounded in the precautionary principle, treating it with the highest degree of care until a more complete risk profile is established.

This guide provides a comprehensive overview of the known hazards, safety protocols, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who handle this reagent. The protocols described herein are designed as self-validating systems to ensure maximum safety in a laboratory environment.

Section 1: Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary and most consistently reported hazard is its flammability.[2][3] However, several sources also indicate potential health hazards, which, given the limited toxicological data, must be taken seriously.

The causality behind these classifications is rooted in the molecule's chemical structure. The presence of a low-molecular-weight ether-alcohol structure contributes to its volatility and flammability, while the reactivity of the functional groups and the presence of fluorine may contribute to its irritant properties.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[2][3] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[2] |

Note: Irritation and specific target organ toxicity classifications are based on aggregated data and should be considered potential hazards requiring appropriate precautions.

Section 2: Toxicological Profile: Acknowledging the Data Gaps

A critical aspect of the safety profile for this compound is that its toxicological properties have not been fully investigated.[4] This lack of comprehensive data is a significant concern. The absence of evidence is not evidence of absence of risk. Therefore, all handling procedures must be based on the assumption that the compound may have uncharacterized acute or chronic health effects. The known potential for skin, eye, and respiratory irritation suggests that the compound is biologically active and exposure should be minimized.[2]

Expert Insight: In drug development, fluorinated compounds are common. While fluorine can impart desirable metabolic stability or binding properties, the toxicology of novel fluorinated intermediates is often unknown. The prudent approach is to apply the hierarchy of controls rigorously, assuming a higher level of hazard than what is minimally required by the available data.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective.

Caption: Hierarchy of Controls applied to handling this compound.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors, protecting the user from respiratory exposure and reducing the concentration of flammable vapors in the lab.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors in the case of an accidental release.

-

Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[4]

2. Personal Protective Equipment (PPE) (Last Line of Defense):

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

-

Skin Protection:

-

Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

-

Respiratory Protection: Respiratory protection is generally not required if work is conducted within a properly functioning chemical fume hood. If a situation arises where the concentration of vapors may exceed exposure limits (e.g., a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used.[4]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, peer-reviewed protocol is the cornerstone of laboratory safety.

Protocol 1: General Laboratory Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially potential ignition sources (e.g., hot plates, motors).[4][5]

-

Personal Protective Equipment: Don all required PPE as described in Section 3.

-

Container Inspection: Inspect the container for any damage or leaks before opening.

-

Dispensing: Open the container within the fume hood. Use only spark-proof tools for transfers.[4][6] If transferring to other equipment, ensure it is grounded. Perform all transfers slowly to minimize splashing and vapor generation.

-

Reaction Setup: If using in a reaction, add the reagent to the reaction vessel within the fume hood. Ensure the apparatus is secure.

-

Post-Handling: Tightly close the container immediately after use.[4] Decontaminate any surfaces that may have been exposed.

-

Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if no direct contact occurred.[4][7]

Section 5: Storage and Incompatibility

Proper storage is critical for preventing fires and maintaining the chemical's integrity.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage location should be a designated flammables cabinet, away from heat, sparks, and open flames.[5][6] Keep the container cool.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] The specific reactivity has not been fully characterized, so segregation from other reactive chemical classes is a prudent measure.

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Protocol 2: Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or ventilation is poor, evacuate the area.

-

Control Ignition Sources: Remove all sources of ignition from the area.[6]

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup: Wearing appropriate PPE, use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for hazardous waste disposal.[6]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: Dispose of the waste container according to institutional and local regulations.

Caption: Decision workflow for responding to a spill of this compound.

First Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[4]

-

Skin Contact: If the chemical contacts the skin, immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[4]

Section 7: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste must be placed in properly labeled, sealed containers. Disposal procedures must comply with all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain.

Data Summary

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 148992-43-2 | [2] |

| Molecular Formula | C₄H₈F₂O₂ | [1][2] |

| Molecular Weight | 126.10 g/mol | [1][2] |

| Physical State | Colorless volatile liquid | [1] |

| Boiling Point | ~84 - 85 °C | [1][5] |

| Density | ~1.145 g/cm³ | [1][5] |

| Flash Point | 46.2 °C | [1][5] |

| IUPAC Name | this compound |[2] |

References

The Strategic Deployment of 1-Ethoxy-2,2-difluoroethanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide delves into the technical nuances of a particularly valuable fluorinated building block: 1-Ethoxy-2,2-difluoroethanol. We will explore its synthesis, reactivity, and strategic application, providing insights into why this reagent is an increasingly important tool in the arsenal of drug development professionals.

Nomenclature and Physicochemical Properties: Understanding the Reagent

This compound is a colorless to light yellow liquid that serves as a versatile precursor for introducing the valuable difluoroethyl moiety into complex molecules.[1] A comprehensive understanding of its identity and properties is paramount for its effective and safe use in the laboratory.

Common Synonyms:

-

Difluoroacetaldehyde ethyl hemiacetal[2]

-

1-ethoxy-2,2-difluoroethan-1-ol[3]

-

Ethanol, 1-ethoxy-2,2-difluoro-[3]

-

2,2-Difluoroacetaldehyde ethyl hemiacetal[4]

-

α,α-Difluoroacetaldehyde ethyl hemiacetal[4]

-

EOS-61532[5]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 148992-43-2 | [2][3] |

| Molecular Formula | C₄H₈F₂O₂ | [3] |

| Molecular Weight | 126.10 g/mol | [3] |

| Boiling Point | 45–47 °C | [1] |

| Density | 1.145 g/cm³ (Predicted) | [6] |

| InChI Key | WEEOMNFWRCDRJI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(C(F)F)O | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The most common laboratory-scale synthesis of this compound involves the nucleophilic addition of ethanol to 2,2-difluoroacetaldehyde. This reaction is typically acid-catalyzed and proceeds under mild conditions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2,2-Difluoroacetaldehyde

-

Anhydrous Ethanol

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a stirred solution of 2,2-difluoroacetaldehyde in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.1 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the structure and absence of starting materials and byproducts.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet for the methyl group and a quartet for the methylene group of the ethoxy moiety. The proton on the carbon bearing the hydroxyl and ethoxy groups would likely appear as a triplet, coupled to the two fluorine atoms. The proton of the difluoromethyl group would be a triplet of doublets, coupled to the two fluorine atoms and the adjacent CH proton. The hydroxyl proton will appear as a broad singlet.

-

¹⁹F NMR: A single resonance is expected, which would be a doublet, due to coupling with the adjacent proton.

-

¹³C NMR: Four distinct carbon signals are expected. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1100 cm⁻¹ region).

Reactivity and Mechanistic Insights: A Versatile Building Block

This compound's utility stems from its nature as a stable, handleable hemiacetal. It can act as a surrogate for the volatile and challenging-to-handle 2,2-difluoroacetaldehyde. Its reactivity is centered around the hemiacetal functionality, which can be leveraged in various transformations.

Multicomponent Annulation Reactions for Heterocycle Synthesis:

A significant application of this reagent is in multicomponent reactions (MCRs), particularly in [3+2+1] annulation reactions with enamines and amidine hydrochlorides.[7][8][9] These reactions provide a highly efficient route to valuable fluorinated dihydropyrimidines and pyrimidines, which are privileged scaffolds in medicinal chemistry.

Caption: Schematic of the [3+2+1] annulation reaction.

Plausible Mechanism:

-

Under the reaction conditions, the hemiacetal is in equilibrium with the parent aldehyde, 2,2-difluoroacetaldehyde, and ethanol.

-

The enamine undergoes a Michael addition to the electron-deficient 2,2-difluoroacetaldehyde.

-

The resulting intermediate then reacts with the amidine hydrochloride.

-

Subsequent intramolecular cyclization and elimination of water lead to the formation of the dihydropyrimidine or pyrimidine ring, now bearing a difluoroethyl group.

The presence of the two fluorine atoms on the acetaldehyde moiety is crucial as it enhances the electrophilicity of the carbonyl carbon, facilitating the initial Michael addition.

Applications in Drug Discovery and Materials Science

The difluoroethyl group introduced by this compound is highly sought after in drug design for several reasons:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic functionalities, which can be critical for optimizing a drug's solubility and cell permeability.

-

Lipophilicity and Permeability: The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing how a drug interacts with its target and crosses biological membranes.

While specific drug candidates synthesized using this exact reagent are often proprietary, its application in the synthesis of pyrrolopyrimidine and purine derivatives has been noted in the patent literature.[1] These core structures are prevalent in a wide range of therapeutic agents, including kinase inhibitors for oncology.

In materials science, this compound is used in the synthesis of specialty polymers and surfactants where the incorporation of fluorine imparts desirable properties such as thermal stability and altered surface tension.[10]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[3] It is also an irritant to the skin, eyes, and respiratory tract.[3][6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from sources of ignition.[6]

-

Store in a tightly sealed container in a cool, dry place.[5]

In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[6]

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile reagent for the introduction of the difluoroethyl group in organic synthesis. Its stability as a hemiacetal, coupled with its ability to act as a precursor to the highly reactive 2,2-difluoroacetaldehyde, makes it an attractive choice for complex molecule synthesis. For drug development professionals, this reagent offers a strategic advantage in the quest to design more effective and safer medicines by fine-tuning the metabolic and physicochemical properties of drug candidates. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of this compound in both academic research and industrial applications is set to expand.

References

- 1. chemwhat.com [chemwhat.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H8F2O2 | CID 2758246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:148992-43-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Key chemical reactivity profile of 1-Ethoxy-2,2-difluoroethanol

An In-Depth Technical Guide to the Key Chemical Reactivity Profile of 1-Ethoxy-2,2-difluoroethanol

Executive Summary

This compound, also known as difluoroacetaldehyde ethyl hemiacetal, is a versatile fluorinated building block with significant applications in pharmaceutical development and materials science. Its unique chemical architecture, combining a reactive hemiacetal functional group with the potent electronic influence of a geminal difluoro moiety, imparts a distinct reactivity profile. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the hydroxyl group and influences the stability and reactivity of the adjacent hemiacetal carbon. This guide provides a comprehensive analysis of its synthesis, core chemical reactions, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. Key areas of reactivity, including its role in multicomponent annulation reactions to form complex fluorinated heterocycles and its interactions in surface chemistry, are explored in detail.

Introduction: The Strategic Value of a Fluorinated Hemiacetal

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1] Fluorinated alcohols, in particular, are a critical class of compounds that serve as both valuable synthetic intermediates and specialized solvents.[2] this compound emerges as a molecule of significant interest due to its hybrid structure. It is not merely a fluorinated alcohol but a stable, isolable hemiacetal.[3]

This dual functionality is the key to its utility. The hemiacetal group serves as a masked aldehyde, providing a controlled release of reactivity, while the gem-difluoro group modulates the electronic properties of the entire molecule.[4] This guide delves into the causality behind its reactivity, providing a framework for leveraging its unique properties in synthesis and functional material design.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are foundational to its handling and application in synthesis. The presence of the difluoro group significantly impacts its boiling point, density, and the acidity of its hydroxyl proton when compared to its non-fluorinated analogue.

| Property | Value | Reference |

| Molecular Formula | C₄H₈F₂O₂ | [3][4] |

| Molecular Weight | 126.10 g/mol | [3][4] |

| CAS Number | 148992-43-2 | [4] |

| Appearance | Colorless, volatile liquid | [4] |

| Boiling Point | ~84°C | [4] |

| Density | 1.145 g/cm³ | [4] |

| Flash Point | 46.2°C | [4] |

| pKa (Predicted) | 11.11 | [4] |

| Synonyms | Difluoroacetaldehyde Ethyl Hemiacetal | [3][5] |

Spectroscopic data is critical for reaction monitoring and product verification.

| Spectroscopy | Data Summary | Reference |

| ¹H NMR | Data available in Chloroform-d1 at 400 MHz | [5] |

| ¹³C NMR | Data available in Chloroform-d1 at 150 MHz | [5] |

| IR Spectroscopy | Data available (KBr pellet) | [5] |

Synthesis and Stability

Primary Synthesis Route: Acid-Catalyzed Hemiacetal Formation

The principal laboratory-scale synthesis of this compound involves the direct reaction of 2,2-difluoroacetaldehyde with ethanol.[4] This reaction is a classic example of nucleophilic addition to a carbonyl, forming a hemiacetal. The causality for using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by ethanol.[4]

References

An In-depth Technical Guide to 1-Ethoxy-2,2-difluoroethanol: From Initial Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethoxy-2,2-difluoroethanol, a versatile fluorinated building block with significant applications in the pharmaceutical, agrochemical, and materials science sectors. The document delves into the initial discovery and historical development of this compound, details its physicochemical properties, and presents a thorough analysis of its synthesis methodologies. Furthermore, it explores the diverse applications of this compound, with a focus on its role in the development of novel therapeutic agents and advanced materials. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the utilization of this important fluorinated intermediate.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated compounds, particularly in the life sciences and materials science. This compound (also known as Difluoroacetaldehyde Ethyl Hemiacetal), with the chemical formula C₄H₈F₂O₂ and CAS number 148992-43-2, has emerged as a key intermediate in this field. Its unique structural features, including the presence of a difluoromethyl group and a hemiacetal functionality, make it a valuable precursor for the synthesis of a wide range of complex molecules. This guide aims to provide a detailed exploration of this compound, from its historical origins to its current and potential future applications.

Initial Discovery and Historical Context

While the precise first synthesis of this compound is not definitively documented in readily available literature, a pivotal moment in its history can be traced to a 1992 patent application by Ishikawajima-Harima Heavy Industries. This application detailed a method for producing high-purity difluoroacetaldehyde ethyl acetal, a closely related compound, highlighting the growing interest in such fluorinated synthons during that period.

A significant advancement in the accessibility and utility of this compound came in 1993 with the publication of a paper by Sadanori Kaneko, Takashi Yamazaki, and Tomoya Kitazume in the Journal of Organic Chemistry. Their work, titled "A remarkably simple route to versatile difluoromethylated molecules," described a straightforward and efficient synthesis of difluoroacetaldehyde ethyl hemiacetal from ethyl difluoroacetate using lithium aluminum hydride. This publication is widely cited and appears to have been instrumental in popularizing the use of this compound as a versatile building block in organic synthesis. Subsequent research by Kitazume and his collaborators in 1994 further expanded on the stereocontrolled synthesis of related difluoroazasugar derivatives, showcasing the potential of this fluorinated intermediate in complex molecule synthesis.

The development of this compound can be seen within the broader context of the increasing importance of organofluorine chemistry in the late 20th century. Researchers were actively seeking new and efficient methods to introduce fluorine into organic molecules to enhance their biological activity and material properties. The work of Kaneko, Yamazaki, and Kitazume provided a practical solution for the generation of a key difluoromethylated building block, paving the way for its widespread use in various fields.

Physicochemical Properties

This compound is a colorless liquid with a range of physicochemical properties that are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈F₂O₂ | [1][2] |

| Molecular Weight | 126.10 g/mol | [1] |

| CAS Number | 148992-43-2 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 85.1 °C at 760 mmHg | [2] |

| Density | 1.145 g/cm³ | [2] |

| Flash Point | 46.2 °C | [2] |

| Vapor Pressure | 44.9 mmHg at 25 °C | [2] |

| Solubility | Information not readily available | |

| Thermal Stability | Information not readily available |

Synthesis of this compound: Methodologies and Mechanisms

The primary and most cited method for the laboratory synthesis of this compound is the reduction of ethyl difluoroacetate. This method, highlighted in the 1993 paper by Kaneko, Yamazaki, and Kitazume, offers a relatively simple and efficient route to the desired product.

Laboratory Synthesis Protocol

Reaction: Reduction of Ethyl Difluoroacetate with Lithium Aluminum Hydride (LAH)

Step-by-step Methodology:

-

Reaction Setup: A solution of ethyl difluoroacetate in a suitable anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to a low temperature, typically 0 °C or below, using an ice bath.

-

Addition of Reducing Agent: A solution or suspension of lithium aluminum hydride (LAH) in the same anhydrous ether solvent is slowly added to the cooled solution of ethyl difluoroacetate with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, the excess LAH is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is performed while maintaining the low temperature to control the evolution of hydrogen gas.

-

Extraction and Purification: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent to recover any remaining product. The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride is a highly reactive reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LAH with atmospheric moisture and oxygen.

-

Low Temperature: The reduction of esters with LAH is a highly exothermic process. Maintaining a low temperature is essential to control the reaction rate, minimize the formation of byproducts, and ensure the safety of the procedure.

-

Slow Addition: The slow addition of the reducing agent helps to dissipate the heat generated during the reaction and allows for better control over the reaction.

-

Fieser Workup: This specific quenching procedure is a well-established and reliable method for working up LAH reactions. It results in the formation of granular aluminum salts that are easily removed by filtration, simplifying the purification process.

Reaction Mechanism

The synthesis of this compound from ethyl difluoroacetate using LAH proceeds through a nucleophilic acyl substitution followed by a reduction of the intermediate aldehyde.

Caption: Mechanism of this compound synthesis.

Applications in Synthesis

This compound is a valuable and versatile building block in organic synthesis, primarily due to its ability to serve as a precursor to the difluoromethyl group (-CHF₂). This moiety is of significant interest in medicinal chemistry and agrochemical research as it can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Pharmaceutical Applications

The incorporation of the difluoromethyl group into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents. While specific drug names containing this exact fragment from its direct use are not always publicly disclosed in early development, its application is evident in the synthesis of fluorinated analogs of known drugs and in the exploration of new chemical entities.

Example Application: Synthesis of Difluoromethylated Heterocycles

One of the key applications of this compound is in the synthesis of difluoromethylated heterocyclic compounds, which are common scaffolds in many pharmaceuticals. The hemiacetal can be converted into a more reactive electrophilic or nucleophilic species to introduce the difluoromethyl group into a target molecule.

Caption: Workflow for synthesizing difluoromethylated drug candidates.

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of novel pesticides, herbicides, and fungicides. The introduction of the difluoromethyl group can enhance the efficacy, selectivity, and environmental profile of these agrochemicals.

Example Application: Synthesis of Fluorinated Pesticides

The synthesis of next-generation pesticides often involves the incorporation of fluorinated moieties to overcome resistance and improve performance. This compound can be used to introduce the difluoromethyl group into the core structure of a pesticide, potentially leading to a more potent and environmentally benign product.

Materials Science Applications

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds valuable in materials science. This compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers and materials with tailored properties for applications in electronics, coatings, and other advanced technologies.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Conclusion

This compound has established itself as a cornerstone building block in modern organofluorine chemistry. From its key synthesis being reported in the early 1990s, its utility has expanded significantly, driven by the unique and beneficial properties that the difluoromethyl group imparts to organic molecules. This guide has provided a comprehensive overview of its history, physicochemical properties, synthesis, and diverse applications. For researchers and professionals in drug discovery, agrochemical development, and materials science, a thorough understanding of this versatile intermediate is essential for the design and synthesis of next-generation functional molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound is poised to increase, making it a subject of ongoing interest and research.

References

Methodological & Application

Application Notes: 1-Ethoxy-2,2-difluoroethanol as a Versatile Reagent in Modern Organic Synthesis

Introduction: The Strategic Role of Fluorine in Chemical Innovation

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the C-F bond—high thermal stability, increased lipophilicity, and the ability to modulate pKa and metabolic stability—make fluorinated compounds highly sought after.[1] Among the diverse array of fluorinated building blocks, 1-Ethoxy-2,2-difluoroethanol (also known as Difluoroacetaldehyde Ethyl Hemiacetal) has emerged as a particularly valuable and versatile reagent.[2] Its structure, containing both an alcohol and a masked aldehyde functionality, provides a gateway to a variety of synthetic transformations.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its preparation, key reaction classes, and provide detailed, field-tested protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₄H₈F₂O₂ | [2][3][4] |

| Molecular Weight | 126.10 g/mol | [3][4] |

| CAS Number | 148992-43-2 | [2][3][4] |

| Appearance | Colorless, volatile liquid | [3] |

| Boiling Point | ~84°C | [3] |

| Density | 1.145 g/cm³ | [3] |

| Synonyms | Difluoroacetaldehyde Ethyl Hemiacetal | [4][5][6] |

Section 1: Synthesis of this compound

The most common and direct laboratory method for synthesizing this compound involves the acid-catalyzed reaction of 2,2-difluoroacetaldehyde with ethanol.[3] The mechanism proceeds via a nucleophilic attack of the ethanol oxygen on the carbonyl carbon of the aldehyde, followed by proton transfer to yield the stable hemiacetal product.[3]

Caption: Synthesis of this compound.

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol outlines a standard procedure for the preparation of the title compound from commercially available starting materials.

Materials:

-

2,2-Difluoroacetaldehyde (as hydrate or other stable form)

-

Anhydrous Ethanol

-

Dichloromethane (DCM), anhydrous

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar and cooled in an ice bath, add 2,2-difluoroacetaldehyde and anhydrous ethanol in a 1:1.1 molar ratio, dissolved in anhydrous DCM (approx. 2 M concentration).

-

Catalyst Addition: While stirring vigorously, add concentrated sulfuric acid dropwise (approx. 1-2 mol%) via a syringe. Maintain the internal temperature below 10°C.

-

Scientist's Note: The slow, dropwise addition of the acid catalyst is critical to control the exothermic nature of the reaction and prevent the formation of undesired byproducts.[3]

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Scientist's Note: Avoid excessive heating during concentration as the product is volatile (Boiling Point ~84°C).[3]

-

-

Purification: The crude product can often be used directly. If higher purity is required, it can be purified by distillation under reduced pressure.

Section 2: Application in Multicomponent Annulation Reactions

Fluorinated heterocycles are privileged scaffolds in medicinal chemistry. This compound serves as a potent C2 building block in multicomponent reactions, enabling the efficient construction of complex molecules. A notable application is its use in [3+2+1] annulation reactions with enamines and amidine hydrochlorides to synthesize valuable dihydropyrimidine or pyrimidine rings bearing a difluoroethyl group.[3]

Caption: Workflow for [3+2+1] Annulation.

Protocol 2: Synthesis of 4-(2,2-difluoroethyl)dihydropyrimidines

This protocol provides a general methodology for the one-pot synthesis of fluorinated dihydropyrimidines.

Materials:

-

This compound (1.0 eq)

-

Enamine (1.0 eq)

-

Amidine hydrochloride (1.1 eq)

-

Solvent (e.g., Toluene or Dioxane)

-

Reaction vessel suitable for heating under reflux with a Dean-Stark trap

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the enamine, amidine hydrochloride, and this compound.

-

Solvent Addition: Add the reaction solvent (e.g., Toluene) to the flask.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC or LC-MS analysis.

-

Scientist's Note: The in-situ removal of water drives the equilibrium towards product formation. This compound likely serves as a precursor to a more reactive difluoro-enolate or equivalent species under the reaction conditions.

-

-

Reaction Completion: Continue heating until the starting materials are consumed (typically 12-24 hours).

-

Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-